molecular formula C19H31NO B13953628 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol CAS No. 63991-19-5

1-(4-Hexylphenyl)-2-piperidin-1-ylethanol

Cat. No.: B13953628
CAS No.: 63991-19-5
M. Wt: 289.5 g/mol
InChI Key: NMDXVOOVAIVOFT-UHFFFAOYSA-N
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Description

1-(4-Hexylphenyl)-2-piperidin-1-ylethanol is an organic compound that belongs to the class of phenylpiperidines It is characterized by the presence of a hexyl group attached to the phenyl ring and a piperidine ring connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol typically involves the following steps:

    Formation of 4-Hexylphenyl Grignard Reagent: The synthesis begins with the preparation of the Grignard reagent from 4-hexylbromobenzene and magnesium in anhydrous ether.

    Addition to Piperidin-2-one: The Grignard reagent is then added to piperidin-2-one under controlled conditions to form the intermediate 1-(4-hexylphenyl)-2-piperidin-1-ylethanone.

    Reduction: The intermediate is subsequently reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hexylphenyl)-2-piperidin-1-ylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 1-(4-Hexylphenyl)-2-piperidin-1-ylethanone.

    Reduction: 1-(4-Hexylphenyl)-2-piperidin-1-ylethane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Hexylphenyl)-2-piperidin-1-ylethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hexylphenyl)prop-2-en-1-one: This compound shares a similar phenyl ring structure with a hexyl group but differs in the presence of a prop-2-en-1-one moiety instead of the piperidine and ethanol groups.

    2-(4-Hexylphenyl)benzothiophene: This compound has a benzothiophene core with a hexylphenyl substituent, differing in the heterocyclic structure.

Uniqueness

1-(4-Hexylphenyl)-2-piperidin-1-ylethanol is unique due to its combination of a piperidine ring and an ethanol moiety, which imparts specific chemical and biological properties

Properties

CAS No.

63991-19-5

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

1-(4-hexylphenyl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C19H31NO/c1-2-3-4-6-9-17-10-12-18(13-11-17)19(21)16-20-14-7-5-8-15-20/h10-13,19,21H,2-9,14-16H2,1H3

InChI Key

NMDXVOOVAIVOFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(CN2CCCCC2)O

Origin of Product

United States

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